5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 2-nitro-5-chlorobenzamide moiety at position 2. The thienopyrazole scaffold combines a thiophene ring fused with a pyrazole, offering unique electronic and steric properties. The 2,4-dimethylphenyl substituent contributes steric bulk and electron-donating methyl groups, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-11-3-5-17(12(2)7-11)24-19(15-9-29-10-16(15)23-24)22-20(26)14-8-13(21)4-6-18(14)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBOKNHYLICTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.
Introduction of the Nitrobenzamide Moiety: The nitrobenzamide group is introduced through a nucleophilic substitution reaction, where the thienopyrazole intermediate reacts with a nitrobenzoyl chloride in the presence of a base such as triethylamine.
Chlorination: The final step involves the chlorination of the compound using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole core, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety may interact with enzymes or receptors, leading to the modulation of biological pathways. The thienopyrazole core can enhance the compound’s binding affinity and specificity, resulting in potent biological effects.
Comparison with Similar Compounds
5-Chloro-N-[2-(3-Chlorophenyl)-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl]-2-Methoxybenzamide ()
- Core: Identical thieno[3,4-c]pyrazole.
- Substituents :
- R1 : 3-Chlorophenyl (electron-withdrawing Cl).
- R2 : 2-Methoxy (electron-donating OCH₃) and 5-Cl on benzamide.
- Key Differences :
- The methoxy group in R2 reduces electron deficiency compared to the nitro group in the target compound.
- Molecular weight: 420.308 vs. ~435 (estimated for the target).
- Implications : Methoxy may improve solubility but reduce electrophilicity compared to nitro .
5-Chloro-N-(2-(4-Fluorophenyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)-2-Nitrobenzamide ()
- Core: Same thieno[3,4-c]pyrazole.
- Substituents: R1: 4-Fluorophenyl (electron-withdrawing F). R2: 2-NO₂ and 5-Cl (identical to target).
- Key Differences :
- Fluorine’s smaller size and higher electronegativity compared to methyl groups may reduce steric hindrance.
- Implications : Fluorine could enhance metabolic stability but reduce lipophilicity relative to dimethyl groups .
Analogues with Heterocyclic Variations
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide ()
- Core: Thiazole (non-fused, sulfur-nitrogen heterocycle).
- Substituents: R1: 4-Methoxy-3-methylphenyl. R2: 2-NO₂ and 5-Cl.
- Thiazole’s smaller size may increase solubility but decrease binding affinity in certain targets.
- Implications : Core heterocycle choice significantly impacts electronic and spatial properties .
Substituent Effects on Physicochemical Properties
Key Observations:
Electron Effects : Nitro groups (target, ) increase electrophilicity compared to methoxy ().
Steric Effects : 2,4-Dimethylphenyl (target) introduces greater steric bulk than chloro or fluoro substituents.
Spectral Trends : Methyl groups in the target compound produce distinct singlets (δ ~2.42), while halogens (Cl, F) cause downfield shifts in aromatic regions.
Biological Activity
5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,4-c]pyrazole moiety.
- A nitrobenzamide group.
- A chloro substituent which is often associated with enhanced biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide exhibit significant antitumor properties. For instance:
- In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that these compounds can inhibit cell proliferation effectively. For example, compound derivatives showed IC50 values ranging from 0.85 µM to 6.75 µM across different assays .
- The presence of the nitro group in similar structures has been associated with enhanced interaction with DNA, suggesting a mechanism involving DNA intercalation or groove binding .
Antimicrobial Activity
Compounds of this class have also been evaluated for their antimicrobial properties:
- Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed promising results. The compounds demonstrated effective antibacterial activity with lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics .
The biological activity of 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is thought to involve:
- DNA Binding : The compound likely binds within the minor groove of DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Study on Antitumor Activity
A study published in Pharmaceuticals evaluated various derivatives of thieno[3,4-c]pyrazole for their antitumor efficacy:
- Methodology : The study employed both 2D and 3D cell culture systems to assess cytotoxicity.
- Findings : Compounds demonstrated higher efficacy in 2D cultures compared to 3D models. The lead compound exhibited an IC50 value of 5.13 µM against HCC827 cells in the 2D assay .
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Lead Compound | A549 | 2.12 ± 0.21 | 2D |
| Lead Compound | HCC827 | 5.13 ± 0.97 | 2D |
| Lead Compound | NCI-H358 | 0.85 ± 0.05 | 2D |
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties:
- Testing : Broth microdilution methods were used according to CLSI standards.
- Results : The thieno[3,4-c]pyrazole derivatives exhibited significant antibacterial activity against both E. coli and S. aureus, with some derivatives showing lower MIC values than conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
